molecular formula C10H19N3O2 B3212886 4-(2-Amino-4-methylpentanoyl)piperazin-2-one CAS No. 1105683-42-8

4-(2-Amino-4-methylpentanoyl)piperazin-2-one

Cat. No.: B3212886
CAS No.: 1105683-42-8
M. Wt: 213.28 g/mol
InChI Key: OINWLWCGKYNSAZ-UHFFFAOYSA-N
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Description

Contextualizing Piperazinone Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The piperazinone core, specifically the piperazin-2-one (B30754) structure, represents a privileged scaffold in modern drug discovery. nih.govnih.govnih.gov A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for developing new therapeutic agents. Piperazine (B1678402) and its derivatives are six-membered heterocyclic rings containing two nitrogen atoms; the piperazin-2-one is a variation featuring a ketone group, which introduces specific structural and electronic properties.

The utility of the piperazinone scaffold stems from several key features:

Structural Versatility: The piperazinone ring can be readily functionalized at multiple positions, allowing chemists to systematically modify its properties to achieve desired biological activity and selectivity. nih.govresearchgate.net

Physicochemical Properties: As a heterocyclic amine, the piperazine moiety can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross biological membranes. mdpi.com

Biological Activity: Piperazinone-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov For instance, highly functionalized 2-oxopiperazines have been synthesized and evaluated as potential antagonists for the Protease-Activated Receptor 1 (PAR1), a target for antiplatelet therapies. nih.gov

This broad applicability has cemented the piperazinone scaffold as a cornerstone in the design of novel bioactive compounds.

The Significance of Peptidomimetic Design Integrating Amino Acid Derivatives (e.g., Leucine-Derived Moieties)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides and proteins while overcoming their inherent limitations, such as poor stability against enzymatic degradation and low oral bioavailability. mdpi.com A common strategy in peptidomimetic design is the incorporation of amino acid derivatives into non-peptidic scaffolds.

Leucine (B10760876), an essential amino acid with a hydrophobic isobutyl side chain, is of particular interest in this field. Integrating leucine-derived moieties into a molecular design can serve several purposes:

Mimicking Natural Recognition Motifs: The leucine side chain is frequently involved in the protein-protein interactions that govern many biological processes. Incorporating it into a synthetic molecule can help mimic these interactions.

Enhancing Bioactivity: The addition of a leucine residue can significantly enhance the biological activity of a parent compound. Studies on piperazine-based compounds targeting the Large Amino Acid Transporter 1 (LAT1) have shown that leucine-mimicking structures are crucial for their function as efflux agonists, leading to inhibited cancer cell growth. ucf.edu

Improving Stability: By incorporating the amino acid into a more rigid and stable scaffold like piperazinone, the resulting molecule is less susceptible to cleavage by proteases compared to a natural peptide chain. mdpi.com

The design of leucine-based peptidomimetics is therefore a critical approach in developing new therapeutic agents that can effectively modulate biological pathways. ucf.edubelnauka.by

Structural Framework of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one: A Leucine-Based Piperazinone System

The compound this compound is a direct embodiment of the principles discussed above. Its structural framework consists of two key components: a piperazin-2-one ring and a leucine residue attached via an amide bond at the N4 position of the ring.

This specific arrangement creates a hybrid structure that marries the conformational rigidity and favorable drug-like properties of the piperazinone scaffold with the biological relevance of the leucine side chain. The name systematically describes this structure:

Piperazin-2-one: The core is a six-membered ring with two nitrogen atoms (at positions 1 and 4) and a carbonyl group at position 2.

4-(...) : This indicates that the substituent is attached to the nitrogen atom at the 4-position.

(2-Amino-4-methylpentanoyl) : This is the acyl group derived from the amino acid leucine. The "pentanoyl" signifies a five-carbon chain with a carbonyl group, "4-methyl" specifies the branching, and "2-amino" places the amino group on the alpha-carbon, characteristic of a natural amino acid.

The resulting molecule is a chiral peptidomimetic, with the stereocenter located at the alpha-carbon of the leucine moiety. This structure combines the stable, heterocyclic core of the piperazinone with the functional side chain of leucine, creating a platform for potential interactions with biological targets that recognize leucine-containing peptide sequences.

Below is a table summarizing the key chemical properties derived from this structural framework.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O₂
Molar Mass 213.28 g/mol
IUPAC Name This compound
Core Scaffold Piperazin-2-one
Appended Moiety Leucine (L- or D- configuration)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-4-methylpentanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(2)5-8(11)10(15)13-4-3-12-9(14)6-13/h7-8H,3-6,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWLWCGKYNSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCNC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Amino 4 Methylpentanoyl Piperazin 2 One and Its Structural Analogs

Review of Established Synthetic Routes to Substituted Piperazinones

The construction of the piperazinone ring can be achieved through several established synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Tandem Reductive Amination-Transamidation-Cyclization Strategies for Piperazinone Formation

A highly efficient, one-pot method for synthesizing substituted piperazin-2-ones involves a tandem sequence of reductive amination, transamidation, and cyclization. nih.govorganic-chemistry.org This approach typically begins with the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. organic-chemistry.org The resulting intermediate then undergoes an intramolecular N,N'-acyl transfer, leading to the formation of the piperazinone ring. organic-chemistry.org

The choice of the acyl group on the N-(2-oxoethyl)amide and the steric properties of the amino ester have been shown to significantly influence the reaction's efficiency. organic-chemistry.org For instance, N-(2-oxoethyl)trifluoroacetamides have proven to be particularly effective, yielding products with high optical purity and minimal racemization. organic-chemistry.org Acetic acid in acetonitrile (B52724) has been identified as an effective additive to promote the transamidation-cyclization sequence. organic-chemistry.org This methodology has been successfully applied to the synthesis of conformationally restricted farnesyltransferase inhibitors, highlighting its utility in medicinal chemistry. organic-chemistry.org

Another variation of this tandem approach utilizes monotrifluoroacetoxyborane-amines as both catalysts and reductants for the reductive amination/alkylation-cycloamidation of keto or amino acids. organic-chemistry.org This method is chemoselective and avoids the use of metal catalysts, offering a greener alternative for the synthesis of piperidin-2-ones and pyrrolidin-2-ones. organic-chemistry.org

Reactants Key Features Advantages Reference
N-(2-oxoethyl)amides and α-amino estersOne-pot tandem reactionGood yields, high optical purity with trifluoroacetamides nih.govorganic-chemistry.org
Keto or amino acids with monotrifluoroacetoxyborane-aminesMetal-free, chemoselectiveEnvironmentally friendly, high yields organic-chemistry.org

Palladium-Catalyzed Cyclization Approaches in Piperazinone Synthesis

Palladium catalysis has emerged as a powerful tool for the construction of piperazine (B1678402) and piperazinone rings. nih.govorganic-chemistry.org One notable method involves the modular synthesis of highly substituted piperazines and related nitrogen heterocycles through a palladium-catalyzed cyclization of a propargyl unit with various diamine components. nih.govorganic-chemistry.orgacs.org This process is characterized by its mild reaction conditions, low catalyst loadings, and high regio- and stereochemical control, yielding products in good to excellent yields. organic-chemistry.orgacs.org The reaction is versatile, tolerating a wide range of bis-nitrogen nucleophiles, including sulfonamides, carbamates, and amides, and can also be used to synthesize larger ring heterocycles. organic-chemistry.org

Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn This method is scalable and the resulting chiral piperazin-2-ones can be readily converted to chiral piperazines without loss of optical purity. dicp.ac.cn Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free palladium system, offers access to various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

Catalyst System Substrates Key Features Reference
Palladium catalystPropargyl carbonates and bis-nitrogen nucleophilesModular, high regio- and stereocontrol, mild conditions nih.govorganic-chemistry.orgacs.org
Pd(OCOCF3)2/(R)-TolBINAP5,6-disubstituted pyrazin-2-olsAsymmetric hydrogenation, high enantioselectivity dicp.ac.cn
Pd(DMSO)2(TFA)2AlkenesWacker-type aerobic oxidative cyclization organic-chemistry.org

Multicomponent Reactions, Including Ugi-Type Approaches, for Piperazinone Scaffold Construction

Multicomponent reactions (MCRs), particularly the Ugi reaction, provide a highly convergent and efficient strategy for the synthesis of complex molecules, including piperazinones. rsc.orgebrary.net The Ugi four-component reaction (U-4CR) combines a primary amine, a carbonyl compound, a carboxylic acid, and an isonitrile to generate highly substituted α-aminoacyl amides. rsc.org This reaction has been instrumental in creating libraries of multifunctional peptides and heterocyclic compounds. rsc.org

Variations of the Ugi reaction have been specifically adapted for piperazinone synthesis. For example, a "split-Ugi" reaction has been used to generate a library of piperazine-based compounds with potential as dopamine (B1211576) receptor ligands. nih.gov This approach allows for significant chemical diversity around the piperazine core. nih.gov Additionally, a disrupted Ugi reaction with aziridine (B145994) aldehyde dimers has been employed in the solid-phase synthesis of piperazinones, offering a method to produce alternative diastereomers to those obtained in solution-phase reactions. ebrary.net Ugi-type reactions have also been utilized in sequences to produce complex fused heterocyclic systems, such as pyrrolopiperazine-2,6-diones, with high diastereoselectivity. acs.org

Other Ring-Closing and Cyclization Methodologies for N-Substituted Piperazinones

Beyond the aforementioned strategies, other ring-closing methodologies have been developed for the synthesis of N-substituted piperazinones. Ring-closing metathesis (RCM) has proven effective for the synthesis of various unsaturated nitrogen heterocycles. nih.govnih.gov While electron-rich amines can be challenging substrates, the development of robust ruthenium catalysts has enabled the successful RCM of amine-containing systems. nih.gov

Another approach involves the lithiation and trapping of N-Boc piperazines, which can lead to α-substituted piperazines. However, this method can sometimes result in ring fragmentation. Careful control of reaction conditions is crucial for the successful synthesis of the desired substituted piperazine.

Enantioselective Synthesis of Chiral Piperazinone Derivatives and Stereochemical Control

The biological activity of piperazinone-containing molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Palladium-catalyzed reactions have been particularly successful in achieving high levels of enantioselectivity. The asymmetric allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. nih.gov Similarly, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn A practical asymmetric route to a chiral piperazinone derivative has also been reported, where the key stereocenter is introduced via an asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine (B1218219) ligand. acs.orgacs.org

Iridium and rhodium complexes have also been employed in the enantioselective reductive amination and amidation cascade reactions of alkyl diamines and α-ketoesters to afford chiral cyclic piperazinone products. researchgate.net The choice of metal is dependent on the substitution pattern of the diamine substrate. researchgate.net

Specific Synthetic Approaches for Incorporating 2-Amino-4-methylpentanoyl Moieties into Piperazinone Scaffolds

While the previously discussed methods provide general strategies for constructing the piperazinone core and introducing substituents, the specific incorporation of a 2-amino-4-methylpentanoyl moiety (derived from leucine) requires tailored approaches.

One common strategy involves the coupling of a pre-formed piperazinone scaffold with a protected leucine (B10760876) derivative. For instance, the amide nitrogen of a piperazinone can be deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) and then alkylated with an appropriate leucine-derived electrophile. acs.org

Alternatively, the leucine moiety can be incorporated during the ring-forming reaction itself. In the tandem reductive amination-transamidation-cyclization strategy, a leucine methyl ester could be used as the α-amino ester component, reacting with an N-(2-oxoethyl)amide to directly form the desired 4-(2-amino-4-methylpentanoyl)piperazin-2-one derivative (after deprotection).

The Ugi reaction also offers a direct route for incorporating the 2-amino-4-methylpentanoyl group. By using leucine or a derivative as the amino acid component in the multicomponent reaction, the desired acyl group can be directly installed on the piperazinone nitrogen.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The academic scale synthesis of this compound, a compound featuring a peptide-like linkage, typically involves the coupling of a piperazin-2-one (B30754) backbone with the amino acid L-leucine. To achieve optimal yields and purity, the amino group of leucine must be protected prior to the coupling reaction, followed by a subsequent deprotection step. The most critical stage for optimization is the amide bond formation between the protected leucine and the piperazin-2-one ring.

The general synthetic approach proceeds via the acylation of piperazin-2-one with an N-protected L-leucine derivative, such as N-Boc-L-leucine. The efficiency of this coupling step is highly dependent on several factors, including the choice of coupling reagent, solvent, reaction temperature, and stoichiometry of the reactants.

Key Optimization Parameters:

Coupling Reagents: A variety of modern peptide coupling reagents can be employed to facilitate the amide bond formation. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), are commonly used. These reagents activate the carboxylic acid of the protected leucine, making it susceptible to nucleophilic attack by the secondary amine of the piperazin-2-one. jpt.comcreative-peptides.com The choice of reagent can significantly impact reaction time and yield, while also minimizing side reactions like racemization. creative-peptides.com

Solvent: The reaction is typically conducted in anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The solvent's role is to fully solubilize the reactants and reagents, thereby facilitating the reaction. Optimization involves screening various solvents to find the ideal balance between solubility and reaction kinetics.

Base: The presence of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial. The base neutralizes the acidic byproducts formed during the reaction and ensures the piperazin-2-one nitrogen remains deprotonated and nucleophilic. The molar equivalents of the base are a key parameter to optimize.

Temperature and Time: Amide coupling reactions are often performed at room temperature, but optimization may involve cooling the reaction to 0°C initially to control the exothermic activation step, followed by warming to room temperature. creative-peptides.com Reaction times can vary from a few hours to overnight, and progress is typically monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Following the coupling reaction, the N-Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM, to yield the final target compound. rsc.org The synthesis of structural analogs can be readily achieved by substituting N-Boc-L-leucine with other protected amino acids in the coupling step.

The table below illustrates a hypothetical optimization study for the coupling step on an academic (e.g., 1 mmol) scale.

EntryCoupling Reagent (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1EDC/HOBt (1.2)DIPEA (2.5)DCM251665
2HBTU (1.2)DIPEA (2.5)DMF25682
3HATU (1.1)DIPEA (2.0)DMF0 to 25491
4HATU (1.1)TEA (2.0)DMF0 to 25488
5HATU (1.1)DIPEA (2.0)DCM0 to 25875

This is an interactive data table based on representative data for analogous peptide coupling reactions.

Advanced Purification and Isolation Techniques for Complex Piperazinone Compounds

The purification of this compound and its analogs presents challenges due to the presence of multiple functional groups, including a basic primary amine and a polar amide backbone. These features can lead to issues such as poor solubility in common organic solvents and streaking on normal-phase silica (B1680970) gel chromatography. Therefore, advanced and often combined purification strategies are necessary to achieve high purity. clockss.org

Chromatographic Methods:

Flash Column Chromatography: This is a primary purification method. For the N-Boc protected intermediate, standard silica gel chromatography with a gradient of ethyl acetate (B1210297) in hexanes is often effective. However, for the final deprotected compound, the basic nature of the free amine requires modification of the chromatographic conditions. This can involve using a different stationary phase like alumina (B75360) or treating the silica gel with a small percentage of a base like triethylamine in the mobile phase to prevent peak tailing. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity (>98%), preparative RP-HPLC is the method of choice. unifi.it This technique separates compounds based on hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water. An additive, typically trifluoroacetic acid (TFA), is often included to improve peak shape by forming an ion pair with the basic amine group of the target compound. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for separating polar and hydrophilic compounds like the title compound. azolifesciences.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer, providing a different selectivity compared to reversed-phase methods. researchgate.net

Non-Chromatographic Methods:

Crystallization: Crystallization is a powerful technique for purifying solid compounds and can be employed when a suitable solvent system is identified. uct.ac.za The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to induce the formation of crystals, leaving impurities behind in the solvent. researchgate.netyoutube.com For amine-containing compounds, crystallization can sometimes be induced by forming a salt (e.g., a hydrochloride or fumarate (B1241708) salt), which often exhibits better crystalline properties than the free base. acs.org

Acid-Base Extraction: This classic technique can be highly effective as an initial purification step. The crude product, containing the basic target compound, can be dissolved in an organic solvent and washed with a dilute aqueous acid. The target compound will move into the aqueous phase as a salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be isolated, basified, and re-extracted with an organic solvent to recover the purified free base.

The following table compares the applicability of these purification techniques for this compound.

TechniquePrincipleApplication StageAdvantagesLimitations
Flash ChromatographyAdsorption (Normal or Reversed Phase)Primary PurificationHigh capacity, cost-effective for large scaleLower resolution, potential for tailing with basic amines
Preparative RP-HPLCPartitioning (Hydrophobicity)Final, High-PurityHigh resolution, excellent for final polishingExpensive, lower capacity, requires solvent removal
CrystallizationDifferential SolubilityFinal Purification/PolishingCan yield very high purity, scalableCompound must be crystalline, requires solvent screening
Acid-Base ExtractionDifferential Solubility (pH-dependent)Initial CleanupInexpensive, removes non-basic impurities effectivelyNot effective for removing basic impurities, emulsion formation can occur

This is an interactive data table comparing advanced purification techniques.

Structural and Conformational Analysis of 4 2 Amino 4 Methylpentanoyl Piperazin 2 One

Advanced Spectroscopic Characterization for Molecular Architecture Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. For 4-(2-Amino-4-methylpentanoyl)piperazin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) would provide a comprehensive understanding of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Due to the presence of a chiral center (from the leucine (B10760876) moiety) and the conformational rigidity of the amide bond and the piperazin-2-one (B30754) ring, the NMR spectra of this compound are expected to exhibit complex features. The restricted rotation around the N-acyl bond can lead to the presence of multiple conformers in solution, which would be observable by NMR, particularly at lower temperatures. nih.govrsc.orgrsc.org

Expected ¹H-NMR Spectral Data: The proton NMR spectrum would show distinct signals for the protons of the leucine side chain, the α-proton of the amino acid residue, and the protons of the piperazin-2-one ring. The chemical shifts would be influenced by the electronic environment and the spatial arrangement of the different parts of the molecule.

Expected ¹³C-NMR Spectral Data: The carbon NMR spectrum would complement the proton NMR data, with characteristic signals for the carbonyl carbons of the amide and lactam groups, the α-carbon of the leucine residue, and the carbons of the piperazin-2-one ring and the isobutyl side chain.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Leucine α-CH 3.5 - 4.5 50 - 60
Leucine β-CH₂ 1.4 - 1.8 40 - 45
Leucine γ-CH 1.5 - 2.0 24 - 28
Leucine δ-CH₃ 0.8 - 1.0 21 - 25
Piperazinone C3-H₂ 3.0 - 3.5 40 - 45
Piperazinone C5-H₂ 3.2 - 3.8 45 - 50
Piperazinone C6-H₂ 3.8 - 4.2 48 - 53
Amide C=O - 170 - 175
Lactam C=O - 165 - 170

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the exact molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation in the mass spectrometer would likely occur at the amide and lactam functionalities and within the leucine side chain.

Expected Fragmentation Pathways:

Cleavage of the bond between the leucine α-carbon and the carbonyl group.

Loss of the isobutyl group from the leucine side chain.

Fragmentation of the piperazin-2-one ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Predicted m/z Description
[M+H]⁺ 228.16 Molecular ion
[M-C₄H₉]⁺ 171.10 Loss of isobutyl group
[Leucinoyl]⁺ 114.10 Leucinoyl cation
[Piperazinone]⁺ 99.07 Piperazin-2-one cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. frontiersin.org The spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its amide, lactam, amine, and alkyl groups. nih.govnih.gov

Expected Vibrational Frequencies:

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

C-H stretching: Around 2800-3000 cm⁻¹ for the alkyl groups.

C=O stretching: Two distinct bands are expected in the region of 1630-1680 cm⁻¹ for the amide and lactam carbonyls.

N-H bending: Around 1550-1650 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (amine) 3300-3500 3300-3500
C-H (alkyl) 2850-2960 2850-2960
C=O (amide) 1650-1680 1650-1680
C=O (lactam) 1630-1660 1630-1660
N-H (bend) 1550-1650 1550-1650

X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, as well as the conformation of the piperazin-2-one ring and the orientation of the leucinoyl substituent. nih.govresearchgate.net It is anticipated that the piperazin-2-one ring would adopt a chair or a twisted-chair conformation. nih.goviucr.org The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the primary amine and the carbonyl groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment and Conformational Insights

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that is sensitive to the stereochemistry and conformation of chiral molecules. Given the presence of a stereocenter in the leucine moiety, this compound is expected to be chirally active. The ECD spectrum would show characteristic Cotton effects, the signs of which could be used to confirm the absolute configuration of the leucine residue. rsc.orgnih.gov Furthermore, theoretical calculations of the ECD spectrum for different conformers could provide insights into the preferred conformation in solution. nih.gov

Conformational Dynamics and Energy Landscape Profiling through Experimental and Computational Methods

The conformational flexibility of this compound is a key aspect of its molecular character. This flexibility arises from the rotation around single bonds, the inversion of the piperazin-2-one ring, and the restricted rotation of the N-acyl bond. ias.ac.inrsc.org

Experimental methods, such as variable-temperature NMR, can be used to study these dynamic processes and to determine the energy barriers between different conformers. nih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule, identify stable conformers, and predict their relative energies and populations. nih.govnih.govnih.gov These studies would likely reveal a complex energy landscape with several local minima corresponding to different arrangements of the leucinoyl group relative to the piperazin-2-one ring.

Molecular Interactions and Mechanistic Biological Studies of 4 2 Amino 4 Methylpentanoyl Piperazin 2 One and Its Analogs

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules

The structure of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one suggests it is designed to mimic a dipeptide, enabling it to interact with biological macromolecules that recognize peptide substrates. The leucine (B10760876) side chain provides hydrophobicity and stereospecificity, while the piperazin-2-one (B30754) core acts as a constrained scaffold, potentially offering advantages in binding affinity and metabolic stability over natural peptides.

The N-terminal leucine residue is a key recognition element for certain proteases, particularly zinc-dependent metalloaminopeptidases like Aminopeptidase N (APN/CD13). APN plays a crucial role in tumor cell invasion, angiogenesis, and proliferation by cleaving peptides essential for these processes. nih.govconsensus.app Inhibitors of APN often feature a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the enzyme's active site, along with side chains that fit into the enzyme's specificity pockets.

The mechanism of action for peptidomimetic inhibitors of APN typically involves the following:

Zinc Chelation: The primary mechanism for many APN inhibitors is the chelation of the catalytic zinc ion in the active site. The amino group and the carbonyl oxygen of the subject compound could potentially act as a bidentate ligand for this zinc ion.

Substrate Mimicry: The leucine moiety mimics the N-terminal residue of natural peptide substrates, allowing the inhibitor to bind within the enzyme's active site.

Hydrogen Bonding and Hydrophobic Interactions: The inhibitor forms hydrogen bonds and hydrophobic interactions with amino acid residues lining the S1 pocket of the enzyme, which accommodates the leucine side chain, thereby stabilizing the enzyme-inhibitor complex.

Well-known APN inhibitors like Bestatin and Tosedostat function through this general mechanism. researchgate.netnih.gov They are dipeptide analogs that effectively block the enzyme's activity, leading to an anti-cancer effect by disrupting cellular protein turnover and inducing an amino acid deprivation response (AADR). nih.gov

Table 1: IC₅₀ Values of Selected Aminopeptidase N Inhibitors

CompoundTarget EnzymeIC₅₀ ValueReference
BestatinAminopeptidase N16.9 µM nih.gov
Tosedostat (CHR-2797)Aminopeptidases (M1 family)Potent inhibitor (specific IC₅₀ not stated) nih.gov
Betulinic AcidAminopeptidase N7.3 µM nih.gov

The piperazine (B1678402) moiety is a well-established pharmacophore found in a multitude of ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin receptors. ijrrjournal.com Specifically, N-phenylpiperazine analogs have been extensively developed as ligands for the dopamine D2 and D3 receptors. mdpi.com The D3 receptor is a target for neuropsychiatric disorders, and selective ligands are sought to minimize side effects associated with D2 receptor modulation. nih.gov

Although this compound lacks the typical N-aryl substitution, the piperazine core itself is crucial for interaction. The binding of such ligands is often characterized by:

Ionic Interaction: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH and forms a key salt bridge with a conserved aspartate residue (Asp110 in D3) in the transmembrane helix 3 (TM3) of the receptor.

Hydrophobic Pockets: Aromatic substituents on the piperazine ring usually occupy a hydrophobic pocket, but in the case of the subject compound, the leucyl moiety could potentially occupy accessory binding sites. mdpi.com

Bitopic Binding: Some N-phenylpiperazine benzamides achieve D3 selectivity by binding in a bitopic manner, where the piperazine moiety occupies the orthosteric site and the benzamide tail interacts with a secondary binding site (SBS) unique to the D3 receptor. mdpi.com

The affinity of piperazine analogs for the D3 receptor can be very high, with some compounds exhibiting nanomolar Ki values and significant selectivity over the D2 receptor. mdpi.comnih.gov

Table 2: Binding Affinities of Selected Piperazine Analogs for Dopamine Receptors

Compound ClassTarget ReceptorBinding Affinity (Kᵢ)SelectivityReference
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)heterobiarylcarboxamidesDopamine D3~1 nM~400-fold over D2 nih.gov
4-Thiophene-3-yl-benzamide N-phenylpiperazinesDopamine D31.4–43 nM67–1831-fold over D2 mdpi.com
4-Thiazolyl-4-ylbenzamide N-piperazine analogsDopamine D32.5–31 nM73–1390-fold over D2 mdpi.com

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is linked to numerous diseases. However, targeting PPIs is challenging due to their large, flat, and featureless interfaces. nih.gov Peptidomimetics are valuable tools for modulating PPIs because they can mimic secondary structures like α-helices or β-turns that are often found at PPI interfaces. rsc.org

The piperazin-2-one scaffold is a rigid cyclic structure that can serve as a template for creating β-turn mimetics. mdpi.com By constraining the peptide backbone, these scaffolds can pre-organize the pharmacophoric side chains into a bioactive conformation, reducing the entropic penalty of binding and enhancing affinity and selectivity for the target protein. Piperazine-based scaffolds have been successfully used to design mimetics that inhibit PPIs, for example, by mimicking one face of an α-helix. nih.gov A triazine-piperazine-triazine scaffold has been developed to mimic two faces of an amphipathic α-helix, showing improved binding affinity to the anti-apoptotic protein Mcl-1. nih.gov

By inhibiting enzymes like Aminopeptidase N, compounds structurally related to this compound can trigger significant changes in cellular signaling. The inhibition of APN in cancer cells leads to a phenomenon known as the amino acid deprivation response (AADR). nih.gov

AADR is a stress response characterized by:

Upregulation of Amino Acid Transporters: Cells attempt to compensate for the lack of intracellular amino acids.

Activation of Stress-Related Pathways: Key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, are activated. researchgate.net NF-κB is a central regulator of inflammation, immunity, and cell survival.

Induction of Apoptosis: The cumulative stress from amino acid deprivation and pathway activation can lead to programmed cell death (apoptosis). nih.gov

Furthermore, APN inhibition has been shown to sensitize cancer cells to other treatments. For instance, it can augment apoptosis induced by ligands of the death receptor 4 (DR4), such as TRAIL, potentially overcoming treatment resistance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights into Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, QSAR models have been developed to understand the structural requirements for inhibiting various targets. mdpi.comresearchgate.net

A typical QSAR study on piperazine-based inhibitors involves calculating a range of molecular descriptors:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrophilicity index, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com

Topological and Geometrical Descriptors: Including topological polar surface area (PSA) and molecular shape indices, which are important for membrane permeability and fitting into a binding site. mdpi.com

Physicochemical Descriptors: Such as molar refractivity (MR) and aqueous solubility (LogS), which relate to the bulk, polarizability, and pharmacokinetic properties of the molecule. mdpi.com

For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors like LUMO energy, electrophilicity, molar refractivity, and PSA were significantly correlated with inhibitory activity. mdpi.com Similarly, QSAR studies on piperazinylalkylisoxazole analogs targeting the dopamine D3 receptor have successfully explained their binding affinities, providing predictive tools for designing new ligands. nih.gov These models help to provide mechanistic insights by quantifying the importance of steric, electronic, and hydrophobic features for biological activity.

Computational Chemistry Approaches for Molecular Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its biological target at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking into the active site of Aminopeptidase N would likely show the amino and carbonyl groups coordinating with the zinc ion, and the isobutyl side chain of the leucine residue occupying the hydrophobic S1 pocket. Docking studies of other piperazine derivatives have successfully identified key interactions with critical amino acid residues in their respective targets, such as PARP-1 and various neurotransmitter receptors. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-receptor complex over time. These simulations provide insights into the conformational changes that occur upon ligand binding and can help refine the binding mode predicted by docking. MD simulations performed on piperazine-based ligands have revealed crucial amino acid residues that form stable interactions, confirming the importance of specific hydrogen bonds or hydrophobic contacts for high-affinity binding. nih.gov

These computational approaches are invaluable for rational drug design, allowing for the in silico screening of virtual libraries and the optimization of lead compounds to improve their potency and selectivity. unar.ac.id

Molecular Docking for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial in drug discovery for understanding intermolecular interactions and guiding the design of more potent and selective inhibitors.

In studies involving piperazine-based compounds, molecular docking has been instrumental in identifying key binding interactions. For instance, in the development of novel PARP1 inhibitors, a virtual screening of compounds containing a piperazine fragment was conducted. tandfonline.com The docking studies revealed critical amino acid interactions within the binding pocket of the PARP1 enzyme, helping to elucidate the structural features necessary for inhibition. tandfonline.com

Similarly, molecular docking of piperazine derivatives has been employed to investigate their potential as antimicrobial agents. Studies on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed that these compounds could effectively bind to the active sites of bacterial enzymes like E. coli MurB and fungal enzymes, providing a rationale for their observed biological activity. nih.gov

Table 1: Representative Molecular Docking Results for Piperazine Analogs

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Piperazine-based PARP1 inhibitorsPARP1Gly, Ser, Tyr-8.5 to -10.2
Piperazine-thiazole derivativesE. coli MurBArg, His, Thr-7.2 to -9.1
Piperidine/Piperazine H3/σ1 antagonistsHistamine H3 ReceptorAsp, Tyr, TrpNot specified

Note: The data in this table is illustrative and compiled from various studies on piperazine analogs.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and help to refine the understanding of the binding mode.

For piperazine and piperidine derivatives acting as histamine H3 and sigma-1 receptor antagonists, MD simulations were performed to examine the stability of the ligand poses within the binding pockets. nih.gov The simulations, typically run for hundreds of nanoseconds, helped to correlate the experimental binding affinities with the frequency and nature of interactions with specific amino acid residues. nih.gov In another study on aryl formyl piperidine derivatives as monoacylglycerol lipase (MAGL) inhibitors, MD simulations revealed significant conformational changes in the flexible "lid" domain of the enzyme upon inhibitor binding. mdpi.com These dynamic changes were found to be crucial for the inhibitory mechanism. mdpi.com

MD simulations have also been used to study piperazine-based inhibitors of the PARP1 enzyme, confirming the stability of the interactions identified through molecular docking and providing insights into the free energy of binding. tandfonline.com

Table 2: Key Findings from Molecular Dynamics Simulations of Piperazine Analogs

Compound AnalogTarget ProteinSimulation DurationKey Observation
Piperidine/Piperazine derivativesHistamine H3/Sigma-1 Receptors500 nsConfirmed the stability of ligand binding and identified key interaction frequencies. nih.gov
Aryl formyl piperidine derivativesMonoacylglycerol Lipase (MAGL)Not specifiedRevealed conformational changes in the enzyme's lid domain upon binding. mdpi.com
Piperazine-based PARP1 inhibitorsPARP1Not specifiedAssessed the stability of ligand-protein interactions and calculated binding free energies. tandfonline.com

Note: This table presents generalized findings from research on various piperazine-containing compounds.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing density functional theory (DFT), are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity descriptors. These calculations provide a fundamental understanding of a molecule's chemical behavior and its potential for interaction with biological targets.

For piperazine-based ionic liquids, DFT has been used to analyze anion-cation interactions and their affinity for CO2. qu.edu.qa These studies revealed strong intermolecular hydrogen bonding involving the amine groups of the piperazine ring. qu.edu.qa In another example, quantum chemical calculations were performed on a novel piperazine derivative, 1-Phenylpiperazin-1,4-Diium Nitrate Monohydrate, to determine its structural, electronic, and vibrational properties. The calculations, which showed good agreement with experimental data, were used to predict the molecule's reactivity through analysis of its molecular electrostatic potential and frontier molecular orbitals. Such studies can also aid in understanding the charge transfer that occurs within the molecule, which is crucial for its interaction with a receptor. nih.gov

Table 3: Parameters from Quantum Chemical Calculations of a Piperazine Analog

ParameterMethodCalculated ValueSignificance
HOMO-LUMO GapDFT/WB97XD/6-311++G 4.8 eVIndicates chemical reactivity and stability.
Dipole MomentDFT/WB97XD/6-311++G12.5 D (in water)Relates to polarity and solubility.
NBO ChargesDFT/WB97XD/6-311++G**VariedReveals charge distribution and potential for electrostatic interactions.

Note: The data is based on a study of 1-Phenylpiperazin-1,4-Diium Nitrate Monohydrate and serves as an example of quantum chemical calculations on a piperazine derivative.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Compound Optimization

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of physicochemical properties to become a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are key metrics used to assess the quality of a compound and guide its optimization.

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It helps in identifying small, efficient fragments that can be elaborated into more potent leads.

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), is a particularly important parameter that balances potency (pIC50 or pEC50) with lipophilicity (logP or logD). wikipedia.orggardp.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov Therefore, optimizing for a high LipE value (often a target of >6) helps in developing compounds that are not only potent but also have a greater chance of possessing drug-like properties. wikipedia.org

In the optimization of 2,4-substituted 1H-pyrrolo[2,3b]pyridines as inhibitors of trypanosome proliferation, lipophilic ligand efficiency was a key parameter that was tracked. acs.org The starting compound in the series had a favorable LLE of 5.0, and subsequent modifications aimed to maintain or improve this value while enhancing other properties like metabolic stability. acs.org

Table 4: Ligand and Lipophilic Efficiency Metrics for a Hypothetical Series of Analogs

Compound IDpIC50logPLigand Efficiency (LE)Lipophilic Efficiency (LipE)
Analog 17.23.50.333.7
Analog 27.83.20.354.6
Analog 38.12.90.375.2
Analog 48.52.40.396.1

Note: This table is a hypothetical representation to illustrate the application of LE and LipE metrics in lead optimization.

Design and Synthesis of Derivatives and Analogs for Structure Activity Relationship Sar Elucidation

Systematic Strategies for Modifying the Piperazinone Core and the 2-Amino-4-methylpentanoyl Side Chain

The chemical architecture of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one presents two primary domains for synthetic modification: the piperazin-2-one (B30754) core and the 2-amino-4-methylpentanoyl (leucyl) side chain.

Modification of the Piperazinone Core:

The piperazinone ring is a key structural motif found in numerous biologically active compounds. nih.govnih.gov Its modification is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. Systematic alterations can include:

Ring Size Variation: Exploration of five-membered (pyrrolidinone) or seven-membered (homopiperazinone) rings can provide insights into the optimal ring size for target engagement.

Substitution on the Ring: Introduction of various substituents on the carbon atoms of the piperazinone ring can influence its conformation and interaction with the target protein. For instance, alkyl or aryl groups can be introduced to probe for additional hydrophobic interactions.

N-1 Substitution: The nitrogen at the 1-position of the piperazinone ring is a potential site for modification. Introducing different substituents at this position can alter the electronic properties and steric bulk of the molecule, which can impact binding affinity.

Bioisosteric Replacement: The piperazinone core itself can be replaced with other heterocyclic systems that mimic its spatial and electronic properties. This can lead to the discovery of novel scaffolds with improved characteristics. enamine.net

Modification of the 2-Amino-4-methylpentanoyl Side Chain:

The leucyl side chain plays a crucial role in the interaction of the molecule with its biological target. Modifications to this side chain can provide valuable information about the specific requirements of the binding pocket. Key strategies include:

Alkyl Chain Variation: The isobutyl group of the leucine (B10760876) residue can be replaced with other alkyl or arylalkyl groups to explore the size and nature of the hydrophobic pocket in the target enzyme.

Amino Group Modification: The primary amino group is often a key interaction point. Its modification to a secondary or tertiary amine, or its replacement with other functional groups, can help to understand the importance of hydrogen bonding at this position.

Stereochemical Inversion: The stereochemistry of the alpha-carbon of the amino acid is critical for biological activity. Synthesis of the corresponding (S)-enantiomer and diastereomers can reveal the optimal stereochemical configuration for target binding. nih.gov

A variety of synthetic methodologies can be employed for these modifications, including standard peptide coupling techniques, alkylation reactions, and the use of chiral building blocks to ensure stereochemical control. nih.gov

Impact of Substituent Effects on Molecular Recognition and Mechanistic Biological Activity

The introduction of different substituents on the piperazinone core and the leucyl side chain can have a profound impact on the molecule's ability to be recognized by its biological target and its subsequent biological activity.

Substituents can influence several key factors:

Binding Affinity: The nature, size, and position of a substituent can either enhance or diminish the binding affinity of the molecule for its target. For example, a bulky substituent in a sterically hindered region of the binding pocket would likely decrease affinity, while a substituent that can form an additional hydrogen bond or hydrophobic interaction could increase it. nih.gov

Selectivity: In the context of enzyme inhibition, it is often desirable to have high selectivity for the target enzyme over other related enzymes. Judicious choice of substituents can exploit subtle differences in the binding pockets of different enzymes to achieve this selectivity.

Pharmacokinetic Properties: Substituents can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For instance, the introduction of polar groups can increase water solubility, while the addition of metabolically stable groups can prolong the half-life of the compound in the body.

Molecular docking studies are often employed in conjunction with synthetic modifications to predict how different substituents will interact with the target protein and to guide the design of new analogs with improved properties. researchgate.net

Stereochemical Influence on Binding Affinity and Mechanistic Selectivity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms in space dictates how the molecule fits into the chiral binding pocket of its target protein.

The (R)-configuration at the alpha-carbon of the 2-amino-4-methylpentanoyl side chain is often crucial for the activity of DPP-4 inhibitors. nih.gov This specific stereochemistry allows for optimal interactions with key amino acid residues in the active site of the enzyme. The synthesis of the (S)-enantiomer and evaluation of its biological activity is a standard procedure in SAR studies to confirm the importance of the (R)-configuration.

Furthermore, if additional chiral centers are introduced into the molecule through modifications to the piperazinone core, it is necessary to separate and test the individual diastereomers, as they may exhibit significantly different biological activities.

The following table summarizes the importance of stereochemistry in related DPP-4 inhibitors:

Compound ClassActive StereoisomerRationale
β-amino acid derivatives(R)-isomerThe (R)-configuration of the β-amino group is essential for potent DPP-4 inhibition, as it mimics the P1 residue of the natural substrate.
Cyanopyrrolidines(S)-configuration at the 2-positionThe (S)-stereochemistry of the cyanopyrrolidine moiety is crucial for its covalent interaction with the catalytic serine residue of DPP-4.

Development of Isosteres and Bioisosteres for Enhanced Target Interaction

Isosteres and bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. enamine.netnih.gov The development of isosteres and bioisosteres of the piperazinone core and the leucyl side chain is a powerful strategy to fine-tune the properties of this compound.

Bioisosteres for the Piperazinone Core:

The piperazine (B1678402) moiety is a common scaffold in drug discovery, and numerous bioisosteres have been developed to replace it. nih.gov These include:

Pyrrolidine (B122466) and Piperidine Derivatives: These saturated heterocycles can mimic the spatial arrangement of the piperazinone ring.

Fused Bicyclic Systems: Constrained bicyclic systems can lock the molecule into a specific conformation, which may be more favorable for binding to the target.

Acyclic Analogs: In some cases, the piperazinone ring can be replaced by a flexible acyclic linker, which may allow for better adaptation to the binding pocket.

Isosteres for the Leucyl Side Chain:

The isobutyl group of the leucine side chain can be replaced with other groups that have similar steric and electronic properties. Examples include:

Cycloalkyl groups: Cyclopropyl or cyclobutyl groups can be used to introduce conformational rigidity.

Thienyl or furyl groups: These aromatic heterocycles can serve as bioisosteres of the phenyl group and may offer improved metabolic stability.

The goal of developing isosteres and bioisosteres is to identify novel chemical entities with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. blumberginstitute.org

The table below provides examples of bioisosteric replacements for the piperazine ring:

Original MoietyBioisostereRationale for Replacement
PiperazineDiazaspiroalkanesTo explore different spatial arrangements and improve affinity and selectivity. nih.gov
PiperazineFused pyrrolidine systemsTo introduce conformational constraint and potentially enhance binding. blumberginstitute.org
Piperazine3-AminoazetidineTo reduce molecular weight and improve physicochemical properties. nih.gov

Emerging Research Avenues and Future Perspectives for 4 2 Amino 4 Methylpentanoyl Piperazin 2 One

Exploration as a Versatile Scaffold for Novel Chemical Probes in Biological Research

The structure of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one is well-suited for development into chemical probes to investigate complex biological systems. Its core components—a primary amine, a leucine (B10760876) side chain, and the piperazinone ring—offer multiple points for chemical modification without fundamentally altering the central scaffold.

Attachment of Reporter Moieties : The primary amino group can be readily functionalized with various reporter tags. For instance, conjugation with fluorophores (e.g., fluorescein, rhodamine) would enable the visualization of the molecule's distribution in cells via fluorescence microscopy.

Affinity-Based Probes : Attaching biotin (B1667282) to the scaffold would allow for the isolation and identification of potential protein binding partners through affinity purification techniques, such as pull-down assays followed by mass spectrometry.

Photoaffinity Labeling : The scaffold could be modified with photo-reactive groups (e.g., diazirines, benzophenones). Upon binding to a target protein, UV irradiation would trigger the formation of a covalent bond, enabling irreversible labeling and subsequent identification of the binding site.

These modifications would transform the parent compound into a powerful tool for target deconvolution and for elucidating the mechanism of action of related molecules.

Table 1: Hypothetical Chemical Probe Derivatives and Applications

Probe TypeFunctional Group AddedPotential Research Application
Fluorescent ProbeFluorescein isothiocyanate (FITC)Cellular imaging to determine subcellular localization
Affinity ProbeBiotinIdentification of binding proteins from cell lysates
Photoaffinity LabelDiazirineCovalent labeling and identification of direct binding targets

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Paradigms (mechanistic focus)

The relatively low molecular weight and structural simplicity of this compound make it an intriguing candidate for modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.

Fragment-Based Drug Discovery (FBDD) : FBDD involves screening small, low-complexity molecules ("fragments") that typically bind to biological targets with low affinity but do so efficiently. rsc.orgnih.gov This compound could serve as an initial fragment hit. Its binding could be detected using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography. nih.gov Once a binding mode is confirmed, the scaffold provides clear vectors for chemical elaboration. The leucine side chain could be modified to explore hydrophobic pockets, while the piperazinone ring could be substituted to engage with other nearby residues, systematically growing the fragment into a potent lead compound. astx.com

Table 2: Illustrative FBDD Optimization Cascade

Compound StageHypothetical IC₅₀ (µM)Ligand Efficiency (LE)Modification Strategy
Fragment Hit (Parent Compound)>10000.31Initial screen hit
Iteration 11500.34Addition of a phenyl group on the piperazinone ring
Iteration 2100.36Modification of the leucine side chain to cyclopropyl
Lead Compound0.10.39Further optimization for potency and properties

Covalent Inhibitor Design : The development of covalent inhibitors, which form a permanent bond with their target, has gained significant traction for achieving high potency and prolonged duration of action. nih.gov The this compound scaffold could be derivatized to include a reactive electrophilic group, or "warhead." For example, an acrylamide (B121943) or chloroacetamide moiety could be appended to the molecule. If the scaffold directs this warhead to a nearby nucleophilic amino acid residue (such as cysteine) on the target protein, an irreversible covalent bond can be formed. This strategy is particularly effective for challenging targets, including certain kinases and proteases.

Advancements in Automated Synthesis and High-Throughput Screening for Derivative Libraries

To fully explore the potential of the this compound scaffold, the generation of a diverse library of related analogs is essential. Modern automation in chemistry can greatly accelerate this process.

Automated Synthesis : Automated synthesis platforms can be employed to rapidly produce a wide array of derivatives. nih.gov By using a set of diverse building blocks—different amino acids in place of leucine, or various substituents on the piperazinone ring—a large library can be synthesized in a parallel or semi-automated fashion. This approach allows for the efficient exploration of the chemical space around the core scaffold, which is critical for establishing structure-activity relationships (SAR).

High-Throughput Screening (HTS) : Once a derivative library is synthesized, HTS technologies can be used to screen these compounds against a panel of biological targets simultaneously. nih.govnih.gov Assays based on fluorescence, luminescence, or other detectable signals can quickly identify "hits"—compounds that exhibit a desired biological activity. This combination of automated synthesis and HTS creates a powerful engine for discovering novel bioactive molecules derived from the parent scaffold.

Unexplored Biological Systems or Mechanistic Pathways for Further Investigation

Given its structure, which combines features of peptides and heterocyclic compounds, this compound and its derivatives could plausibly interact with a variety of biological targets that have not yet been explored.

Protein-Protein Interaction (PPI) Modulators : The extended and defined three-dimensional shape that can be adopted by piperazinone-based peptidomimetics makes them suitable candidates for disrupting or stabilizing PPIs. researchgate.net Many PPI interfaces are notoriously difficult to target with traditional small molecules, and this scaffold could provide a novel starting point. drugdiscoverychemistry.com

Enzyme Inhibitors : The amino acid component suggests potential interactions with enzymes that recognize peptide substrates, such as proteases (e.g., caspases, cathepsins) or peptidases.

Ion Channel or Transporter Modulators : Piperazine-containing molecules have been reported to interact with various ion channels and transporters in the central nervous system and other tissues. Screening a library of derivatives against these targets could uncover novel modulators.

Table 3: Potential Biological Target Classes for Investigation

Target ClassRationale for InvestigationExample Targets
Protein-Protein InteractionsPeptidomimetic nature of the scaffoldp53-MDM2, Bcl-2 family proteins
ProteasesPresence of an amino acid-like moietyCaspases, Cathepsins, Matrix Metalloproteinases (MMPs)
KinasesPiperazinone as a potential hinge-binding scaffoldTyrosine kinases, Serine/threonine kinases
GPCRsCommon target class for piperazine-containing drugsDopamine (B1211576) receptors, Serotonin receptors

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govnih.gov These computational tools can be synergistically combined with the experimental approaches described above.

Generative Models for Novel Scaffolds : AI models can be trained on existing chemical databases to design novel derivatives of this compound with optimized properties. These models can generate molecules that are predicted to have high binding affinity for a specific target while also possessing favorable drug-like properties (e.g., solubility, metabolic stability).

Predictive Modeling for Activity and Properties : Once an initial dataset is generated from HTS, ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and focus laboratory resources more effectively. pegsummiteurope.com

Target Prediction : AI tools can also analyze the structure of the compound and predict its most likely biological targets by comparing its features to those of known drugs and ligands, helping to guide initial screening efforts.

The integration of AI and ML into the research workflow for this scaffold promises to significantly shorten timelines, reduce costs, and increase the probability of success in identifying novel chemical probes and therapeutic leads.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one?

The enantioselective synthesis of α-tertiary piperazin-2-ones can be achieved via catalytic asymmetric methods. For example, chiral catalysts or auxiliaries can induce stereochemical control during cyclization or amide bond formation. Key steps include:

  • Asymmetric alkylation or acylation of piperazin-2-one precursors.
  • Use of transition-metal catalysts (e.g., palladium or nickel) to mediate stereoselective C–N bond formation .
  • Characterization of enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How can the piperazin-2-one core be structurally characterized using NMR and LC-MS?

  • NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments resolve the piperazin-2-one ring conformation and substituent positions. Key signals include NH protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, while tandem MS/MS identifies fragmentation patterns. For example, the loss of CO (28 Da) from the piperazin-2-one ring is diagnostic .

Q. What computational tools are suitable for preliminary conformational analysis of the compound?

  • Molecular Dynamics (MD) Simulations : Assess ring puckering and side-chain flexibility using software like AMBER or GROMACS.
  • Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (e.g., Gaussian09) to validate experimental IR/NMR data .

Advanced Research Questions

Q. How can Cremer-Pople parameters be applied to analyze ring puckering in the piperazin-2-one moiety?

The Cremer-Pople puckering coordinates (θ, φ) quantify nonplanar distortions in six-membered rings:

  • Calculate θ (puckering amplitude) and φ (phase angle) using atomic coordinates from X-ray crystallography or DFT-optimized structures.
  • Compare θ values to distinguish chair (θ ≈ 0°), boat (θ ≈ 90°), or twist-boat conformations. For example, θ > 10° indicates significant puckering .

Q. What strategies resolve contradictions in biological activity data (e.g., MDM2 binding vs. cytotoxicity)?

  • Enantiomer-Specific Assays : Test pure enantiomers to rule out racemic mixture artifacts. For example, Nutlin-3 analogs show enantiomer-dependent MDM2 binding .
  • Metabolic Stability Studies : Use human hepatocytes or liver microsomes to assess if metabolic inactivation (e.g., UGT-mediated glucuronidation) reduces observed activity .
  • Off-Target Profiling : Employ kinome-wide screens or proteomics to identify unintended interactions .

Q. How can crystallographic data refine the binding mode of this compound with biological targets?

  • X-Ray Crystallography : Co-crystallize the compound with targets (e.g., MDM2) and use SHELXL for refinement. Key steps:
    • Resolve hydrogen-bonding interactions (e.g., between the piperazin-2-one carbonyl and Arg residues).
    • Analyze Fo-Fc electron density maps to validate ligand placement .
  • Docking Validation : Compare experimental structures with GOLD or AutoDock predictions to improve computational models .

Q. What in vitro models are appropriate for studying metabolic pathways of this compound?

  • Human Hepatocytes : Identify phase I (oxidation) and phase II (conjugation) metabolites.
  • UGT2B4 Enzyme Assays : Quantify glucuronidation rates using LC-MS/MS, as UGT2B4 is critical for piperazin-2-one metabolism .
  • Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-4-methylpentanoyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-4-methylpentanoyl)piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.